molecular formula C12H17BN2O3 B1378036 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid CAS No. 1384954-82-8

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid

Cat. No. B1378036
CAS RN: 1384954-82-8
M. Wt: 248.09 g/mol
InChI Key: NEPZCNSUXGOPPC-UHFFFAOYSA-N
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Description

“4-(4-Acetyl-1-piperazinyl)phenylboronic Acid” is a chemical compound with the CAS Number: 1384954-82-8 . It has a molecular weight of 248.09 . The IUPAC name for this compound is 4-(4-acetyl-1-piperazinyl)phenylboronic acid . It is typically stored at +4°C .


Molecular Structure Analysis

The InChI code for “4-(4-Acetyl-1-piperazinyl)phenylboronic Acid” is 1S/C12H17BN2O3/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(3-5-12)13(17)18/h2-5,17-18H,6-9H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(4-Acetyl-1-piperazinyl)phenylboronic Acid” is a white to yellow or grey solid .

Scientific Research Applications

Synthesis and Molecular Structure

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid and its analogs have been extensively studied for their unique molecular structures and synthesis processes. The synthesis of highly biologically active 3-piperazine-bisbenzoxaboroles and their phenylboronic acids analogs showcases the complexity and potential of these compounds in scientific research. The unique molecular architectures of these compounds have been determined through X-ray measurements, highlighting their significance in the field of chemistry and materials science (Adamczyk-Woźniak et al., 2013).

Antifungal Activity

The antifungal properties of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid derivatives have been a subject of interest. Specifically, the fungicidal activity of 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analog was investigated against various strains of filamentous fungi. The study revealed that the presence of the heterocyclic benzoxaborole system is essential for the antifungal action of these compounds, suggesting a pathway for developing new antifungal agents (Wieczorek et al., 2014).

Sensory Applications

The piperazine-based compounds with phenylboronic acid groups have been used as dopamine receptors in polymeric membranes of ion-selective electrodes, indicating their potential in sensory applications. These compounds' potentiometric sensitivity and selectivity were evaluated, demonstrating their utility in detecting specific neurotransmitters, which could be crucial in various scientific and medical applications (Durka et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-(4-acetylpiperazin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(3-5-12)13(17)18/h2-5,17-18H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPZCNSUXGOPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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